6-Imidazol-1-yl-2-(4-phenylmethoxyphenyl)quinazoline
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Overview
Description
6-Imidazol-1-yl-2-(4-phenylmethoxyphenyl)quinazoline is a heterocyclic compound that features both imidazole and quinazoline moieties. These structures are known for their significant biological and chemical properties, making this compound a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Imidazol-1-yl-2-(4-phenylmethoxyphenyl)quinazoline typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzonitrile with an appropriate aldehyde to form the quinazoline core. This is followed by the introduction of the imidazole ring through a cyclization reaction. The phenylmethoxy group is then introduced via an etherification reaction using phenylmethanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-Imidazol-1-yl-2-(4-phenylmethoxyphenyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide.
Reduction: The quinazoline core can be reduced using hydride donors such as sodium borohydride.
Substitution: The phenylmethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives.
Scientific Research Applications
6-Imidazol-1-yl-2-(4-phenylmethoxyphenyl)quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-Imidazol-1-yl-2-(4-phenylmethoxyphenyl)quinazoline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity. The quinazoline core can interact with DNA, inhibiting cell proliferation. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Imidazol-1-yl)phenol
- 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline
Uniqueness
6-Imidazol-1-yl-2-(4-phenylmethoxyphenyl)quinazoline is unique due to its combined imidazole and quinazoline structures, which confer a broad range of chemical reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for diverse applications.
Properties
Molecular Formula |
C24H18N4O |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
6-imidazol-1-yl-2-(4-phenylmethoxyphenyl)quinazoline |
InChI |
InChI=1S/C24H18N4O/c1-2-4-18(5-3-1)16-29-22-9-6-19(7-10-22)24-26-15-20-14-21(8-11-23(20)27-24)28-13-12-25-17-28/h1-15,17H,16H2 |
InChI Key |
WPNYKZQANRHZSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC=C4C=C(C=CC4=N3)N5C=CN=C5 |
Origin of Product |
United States |
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